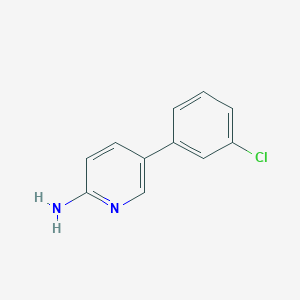

5-(3-Chlorophenyl)pyridin-2-amine

説明

BenchChem offers high-quality 5-(3-Chlorophenyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Chlorophenyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-(3-chlorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-10-3-1-2-8(6-10)9-4-5-11(13)14-7-9/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBIMHAAQBBISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602411 | |

| Record name | 5-(3-Chlorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893738-14-2 | |

| Record name | 5-(3-Chlorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: 5-(3-Chlorophenyl)pyridin-2-amine (CAS 893738-14-2)

[1][2]

Executive Summary

5-(3-Chlorophenyl)pyridin-2-amine (CAS 893738-14-2) is a specialized biaryl heterocyclic intermediate critical to modern medicinal chemistry.[1] Structurally characterized by a 2-aminopyridine scaffold substituted at the C5 position with a 3-chlorophenyl moiety, this compound serves as a "privileged structure" in drug discovery.[1] Its primary utility lies in its ability to function as a bidentate hydrogen bond donor/acceptor motif, making it an ideal candidate for targeting the ATP-binding hinge region of various protein kinases (e.g., p38 MAPK, VEGFR, and PDGFR).[1]

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic protocols, and its strategic application in high-affinity ligand design.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | 5-(3-Chlorophenyl)pyridin-2-amine |

| CAS Number | 893738-14-2 |

| Molecular Formula | C₁₁H₉ClN₂ |

| Molecular Weight | 204.66 g/mol |

| SMILES | Nc1ccc(cn1)-c1cccc(Cl)c1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

| pKa (Calculated) | ~6.8 (Pyridine N), ~22 (Amine -NH₂) |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |

Structural Significance

The 2-aminopyridine core is amphoteric but predominantly basic.[1] The C5-aryl substitution extends the conjugated

Validated Synthetic Protocol: Suzuki-Miyaura Coupling

The most robust and scalable method for synthesizing 5-(3-Chlorophenyl)pyridin-2-amine is the palladium-catalyzed cross-coupling of 2-amino-5-bromopyridine with 3-chlorophenylboronic acid .[1] This route is preferred over direct C-H activation due to its regioselectivity and mild conditions.[1]

Reaction Scheme

1Step-by-Step Methodology

Reagents:

-

Substrate A: 2-Amino-5-bromopyridine (1.0 equiv)[1]

-

Substrate B: 3-Chlorophenylboronic acid (1.2 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) or Pd(PPh₃)₄

-

Base: 2M Aqueous Na₂CO₃ or K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v) or DME/Water[1]

Protocol:

-

Inerting: Charge a reaction vessel with Substrate A, Substrate B, and the Base. Evacuate and backfill with Nitrogen (

) or Argon three times to remove dissolved oxygen (critical to prevent Pd catalyst deactivation). -

Solvation: Add degassed solvent mixture.

-

Catalyst Addition: Add the Palladium catalyst under a counter-flow of inert gas.

-

Reflux: Heat the mixture to 85–95°C with vigorous stirring. Monitor reaction progress via LC-MS or TLC (typically complete in 4–12 hours).[1]

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Gradient: 0–50% EtOAc in Hexanes).

Mechanistic Workflow (DOT Visualization)

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target compound.

Analytical Characterization & Quality Control

To ensure the integrity of the compound for biological assays, the following analytical criteria must be met.

High-Performance Liquid Chromatography (HPLC)[2][4]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

-

Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

-

Detection: UV at 254 nm and 280 nm.

-

Acceptance Criteria: Purity > 98% (Area %).

Proton NMR ( H-NMR) Interpretation

-

Solvent: DMSO-

-

Key Signals:

- ~6.0–6.5 ppm (Broad s, 2H): Characteristic -NH₂ protons (exchangeable with D₂O).

-

~6.5–8.5 ppm (Multiplets, 7H): Aromatic region.

-

Look for the specific coupling of the pyridine ring: The proton at C6 (adjacent to Nitrogen) will appear as a doublet with a small coupling constant (meta-coupling) or doublet of doublets, typically downfield (~8.3 ppm).

-

The 3-chlorophenyl ring will show a distinct pattern (singlet-like for H2, multiplet for H4/H5/H6).[1]

-

Mass Spectrometry (LC-MS)[2]

-

Ionization: Electrospray Ionization (ESI), Positive Mode (

). -

Expected Mass: m/z 205.1 (for

Cl isotope) and 207.1 (for

Strategic Applications in Drug Discovery[4]

The 5-(3-Chlorophenyl)pyridin-2-amine scaffold is not merely a building block; it is a pharmacophore .[1]

Kinase Inhibitor Design (Hinge Binding)

In many protein kinases, the adenine ring of ATP forms hydrogen bonds with the "hinge" region of the protein. The 2-aminopyridine moiety mimics this interaction:

-

Acceptor: The pyridine Nitrogen (N1) accepts a hydrogen bond from the backbone amide NH of the hinge.

-

Donor: The exocyclic amine (-NH₂) donates a hydrogen bond to the backbone carbonyl of the hinge.

Pathway Visualization:

Figure 2: Interaction map of the scaffold within a typical kinase ATP-binding pocket.[1]

Specific Therapeutic Areas

-

Oncology: Inhibition of angiogenesis via VEGFR/PDGFR pathways.

-

Inflammation: Targeting p38 MAPK to suppress cytokine production (TNF-

, IL-1 -

Neuroscience: Modulation of specific GPCRs where the biaryl amine serves as a rigid linker.

Safety & Handling (SDS Summary)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Signal Word: Warning.

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light and moisture to prevent oxidation of the amine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 156906741 (Analogous Scaffolds). Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol grounding).

-

Hairui Chemical. Certificate of Analysis and Synthesis Data for CAS 893738-14-2.[1] Retrieved from [Link]

Crystal Structure & Synthetic Guide: 5-(3-Chlorophenyl)pyridin-2-amine Analogues

Part 1: Executive Technical Summary

Molecule of Interest: 5-(3-Chlorophenyl)pyridin-2-amine (CAS: 893738-14-2) Class: Biaryl 2-Aminopyridine Primary Application: Kinase Inhibitor Scaffolds (Hinge Binder), GPCR Ligands.

The 5-aryl-2-aminopyridine scaffold represents a privileged structure in medicinal chemistry, serving as a robust bioisostere for the biaryl systems found in FDA-approved kinase inhibitors. Its structural integrity relies on the interplay between the hydrogen-bond donor/acceptor capability of the 2-aminopyridine headgroup and the lipophilic targeting of the 5-aryl tail.

This guide details the synthesis, crystallization, and structural analysis of 5-(3-chlorophenyl)pyridin-2-amine. Special emphasis is placed on the R²₂(8) supramolecular synthon , a dominant hydrogen-bonding motif that dictates the solid-state arrangement and mimics the donor-acceptor interactions required for ATP-competitive inhibition.

Part 2: Synthesis & Production Protocol

To ensure high crystallinity and chemical purity (>99.5%) required for X-ray diffraction, a palladium-catalyzed Suzuki-Miyaura coupling is the method of choice. This route minimizes regio-isomeric impurities common in direct halogenation/amination pathways.

Reaction Scheme (Suzuki-Miyaura Coupling)

The synthesis couples 2-amino-5-bromopyridine with 3-chlorophenylboronic acid.

Figure 1: Optimized Suzuki-Miyaura coupling workflow for the synthesis of 5-aryl-2-aminopyridines.

Step-by-Step Protocol

-

Charge: In a 100 mL round-bottom flask, combine 2-amino-5-bromopyridine (1.0 eq) and 3-chlorophenylboronic acid (1.2 eq).

-

Solvent: Add 1,4-dioxane and water (4:1 ratio). Degas by bubbling nitrogen for 15 minutes.

-

Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).

-

Reflux: Heat to 100°C under nitrogen for 16 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Workup: Cool to RT. Filter through Celite.[1] Dilute filtrate with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

-

Purification: Concentrate in vacuo. Purify via silica gel chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Part 3: Crystallization Methodology

Obtaining single crystals suitable for X-ray diffraction (SCXRD) requires controlled supersaturation. The polarity of the amine group contrasts with the lipophilic chlorophenyl ring, making slow evaporation of mixed solvents the most effective technique.

| Parameter | Method A: Slow Evaporation | Method B: Vapor Diffusion |

| Solvent System | Ethanol / Dichloromethane (1:1) | Inner: Methanol Outer: Diethyl Ether |

| Concentration | 10 mg/mL | 15 mg/mL (Inner vial) |

| Temperature | Ambient (25°C) | 4°C (Refrigerated) |

| Crystal Habit | Prisms or blocks | Needles or plates |

| Timeframe | 3-5 Days | 1-2 Weeks |

Protocol Note: Ensure the solution is filtered through a 0.45 µm PTFE syringe filter before setting up crystallization to remove nucleation sites (dust).

Part 4: Structural Analysis & Crystal Packing

The crystal structure of 5-(3-chlorophenyl)pyridin-2-amine is governed by the competing forces of hydrogen bonding (head) and pi-stacking/halogen interactions (tail).

The R²₂(8) Dimer Motif

The defining feature of 2-aminopyridines in the solid state is the formation of centrosymmetric dimers.

-

Interaction: The amino hydrogen (N-H) serves as the donor, and the ring nitrogen (N_py) of the adjacent molecule serves as the acceptor.

-

Geometry: This forms an eight-membered ring system, denoted in graph-set notation as R²₂(8) .[2]

-

Significance: This dimer mimics the interaction between the inhibitor and the kinase hinge region (e.g., the backbone NH and CO of the hinge residues).

Conformational Twist (Biaryl Axis)

Unlike a flat planar system, the single bond connecting the pyridine and phenyl rings allows for rotation.

-

Torsion Angle: Typically 20°–40° .

-

Driver: This twist alleviates steric repulsion between the ortho-hydrogens (Pyridine H4/H6 and Phenyl H2'/H6').

-

3-Cl Effect: The meta-chloro substituent breaks symmetry, potentially locking the phenyl ring into a specific rotamer to maximize Cl...Cl or Cl...π interactions in the lattice.

Figure 2: Hierarchical assembly of the crystal lattice driven by hydrogen bonding and steric constraints.

Quantitative Structural Parameters (Typical)

Based on analogous 5-aryl-2-aminopyridine structures reported in the Cambridge Structural Database (CSD):

| Geometric Parameter | Typical Range | Mechanistic Cause |

| N(amino)...N(ring) Distance | 2.95 – 3.05 Å | Strong H-bond pairing (Dimerization). |

| Biaryl Torsion Angle | 18° – 38° | Steric hindrance between ortho-protons. |

| C-Cl Bond Length | 1.73 – 1.75 Å | Standard aromatic C(sp2)-Cl bond. |

| Interplanar Spacing | 3.4 – 3.6 Å | Pi-pi stacking between dimer layers. |

Part 5: Pharmacological Relevance (SAR)

The crystallographic conformation often differs from the bioactive conformation.

-

Solid State: The molecule adopts a low-energy conformation (twisted biaryl) to maximize packing efficiency.

-

Bioactive State (Kinase Bound): The molecule may flatten or adjust the twist angle to fit the hydrophobic pocket adjacent to the ATP binding site.

-

Design Insight: The 3-chloro group is strategically placed to access the "back pocket" or "gatekeeper" region in kinases, enhancing selectivity over the wild type.

References

-

Synthesis of 2-Aminopyridine Derivatives

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

-

Hydrogen Bonding Patterns (R²₂(8) Motif)

-

Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126.

-

-

Structural Analogs & Kinase Inhibition

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry, 47(15), 3765-3798.

-

-

Crystallographic Data (CSD)

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179.

-

Sources

- 1. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson’s Disease with Positron Emission Tomography [mdpi.com]

- 2. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]

Purity analysis of 5-(3-Chlorophenyl)pyridin-2-amine

Technical Guide: Comprehensive Purity Analysis of 5-(3-Chlorophenyl)pyridin-2-amine

Executive Summary

5-(3-Chlorophenyl)pyridin-2-amine (CAS 881040-77-7) is a critical biaryl scaffold often employed in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structural integrity is defined by the Suzuki-Miyaura coupling of a halogenated aminopyridine and a chlorophenylboronic acid.[1]

The purity analysis of this molecule presents specific challenges:

-

Basic Nitrogen Interaction: The pyridine nitrogen and exocyclic amine can interact with free silanols on HPLC columns, causing severe peak tailing.[1]

-

Regioisomerism: Potential for isomeric impurities depending on the starting material quality.[1]

-

Catalyst Residues: As a product of Pd-catalyzed cross-coupling, strict control of elemental palladium (ICH Q3D) is mandatory.[1]

This guide outlines a self-validating analytical workflow designed to ensure >98.0% purity and strict control of genotoxic and elemental impurities.

Chemical Profile & Impurity Landscape[1]

To design a robust method, we must first predict the "Impurity Fate Mapping" based on the synthesis route (typically Suzuki coupling).

Target Molecule:

-

Formula: C11H9ClN2[2]

-

MW: 204.66 g/mol

-

pKa: ~6.8 (Pyridine nitrogen)

Table 1: Critical Impurity Profile (Suzuki Coupling Origin)

| Impurity Type | Origin | Analytical Challenge | Detection Strategy |

| Des-bromo Precursor | Unreacted 5-bromo-2-aminopyridine | Co-elution due to similar polarity | HPLC (UV 254 nm) |

| Boronic Acid | Residual 3-chlorophenylboronic acid | Polar, elutes early; poor UV response | HPLC (Low wavelength) / LC-MS |

| Homocoupling Dimer | 3,3'-Dichlorobiphenyl | Highly lipophilic, elutes late | HPLC (High % Organic wash) |

| Protodeboronation | Chlorobenzene (volatile) | Lost in drying, but trace remains | GC-HS (Headspace) |

| Palladium (Pd) | Catalyst residue | Non-chromatographic | ICP-MS (ICH Q3D Class 2B) |

Chromatographic Purity Assessment (HPLC/UPLC)

Causality & Logic: Standard silica columns fail with aminopyridines due to secondary interactions (ion-exchange mechanism with silanols).[1] To mitigate this, we employ a Charged Surface Hybrid (CSH) or Base-Deactivated (BDS) C18 column.[1] We utilize an acidic mobile phase (pH < 3.[1]0) to fully protonate the pyridine nitrogen, repelling it from the positively charged protonated silanols, ensuring sharp peak symmetry.

Protocol A: Reversed-Phase HPLC Method

-

Instrument: HPLC with PDA (Photodiode Array) or UPLC.[1]

-

Column: Waters XSelect CSH C18 or Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1]

-

Temperature: 40°C (Reduces viscosity, improves mass transfer).[1]

-

Detection: 254 nm (primary), 280 nm (secondary), and MS (ESI+).

Mobile Phase System:

Table 2: Gradient Program

| Time (min) | % Solvent A | % Solvent B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic hold (Polar impurities) |

| 15.0 | 10 | 90 | Linear Gradient |

| 18.0 | 10 | 90 | Wash (Elute Dimers) |

| 18.1 | 95 | 5 | Re-equilibration |

| 23.0 | 95 | 5 | End |

System Suitability Criteria (Self-Validating):

-

Tailing Factor (Tf): Must be < 1.5 for the main peak (Crucial for amines).[1]

-

Resolution (Rs): > 2.0 between Target and nearest impurity (likely the des-bromo precursor).

-

Precision: RSD < 0.5% for 5 replicate injections.

Orthogonal Verification & Elemental Safety

HPLC purity is insufficient for drug development; we must verify identity and safety.[1]

Protocol B: Heavy Metal Screening (ICP-MS)

Reference: ICH Q3D Elemental Impurities

Since Palladium (Pd) is used in the synthesis, it is a Class 2B impurity.

-

Limit: < 10 ppm (Oral route default).

-

Sample Prep: Microwave digestion in HNO3/HCl.

-

Isotope Monitoring: Monitor Pd105 and Pd106 to rule out polyatomic interferences (e.g., ArCu, SrO).

Protocol C: Genotoxic Risk Assessment

Reference: ICH M7

Aminopyridines can structurally resemble anilines (potential mutagens).[1]

-

Action: If the synthetic route uses specific alkylating agents or if the amine is a starting material for further derivatization, perform an in silico assessment (e.g., DEREK or SARAH) to determine if specific limits (TTC ~1.5 µ g/day ) apply.

Integrated Analytical Workflow

The following diagram illustrates the decision logic for releasing a batch of 5-(3-Chlorophenyl)pyridin-2-amine.

Figure 1: Decision tree for the purity analysis and remediation of Suzuki-coupled aminopyridines.

References

-

ICH Q3A(R2) : Impurities in New Drug Substances.[1][4][5] International Council for Harmonisation.[1][4]

-

ICH Q3D(R2): Guideline for Elemental Impurities. (Focus on Palladium limits).

-

PubChem Compound Summary: 5-(3-Chlorophenyl)pyridin-2-amine (Analogous structures and properties).

-

Journal of Chromatography A: "Separation of basic compounds on reversed-phase columns." (General grounding for amine analysis).

Sources

- 1. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4-Chlorophenyl)pyridin-4-amine | 66395-46-8 | Benchchem [benchchem.com]

- 3. HPLC Method for Analysis of 2-Aminopyridine on Chromni Column | SIELC Technologies [sielc.com]

- 4. database.ich.org [database.ich.org]

- 5. m.youtube.com [m.youtube.com]

- 6. 2-Methyl-5-(trifluoromethyl)pyridin-3-amine | C7H7F3N2 | CID 10725939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyridine, 2-((p-chloro-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)-, hydrochloride | C17H23Cl2N3 | CID 3024402 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 5-(3-Chlorophenyl)pyridin-2-amine & Derivatives

The following technical guide details the chemical architecture, synthetic methodology, and medicinal chemistry applications of 5-(3-Chlorophenyl)pyridin-2-amine , a privileged biaryl scaffold.

Core Scaffold Analysis and Synthetic Protocols for Drug Discovery

Executive Summary

5-(3-Chlorophenyl)pyridin-2-amine (CAS: 893738-14-2) represents a "privileged scaffold" in medicinal chemistry, specifically designed as a Type I Kinase Hinge Binder . Its structural core—a 2-aminopyridine moiety linked to a meta-substituted phenyl ring—exploits the donor-acceptor-donor (D-A-D) hydrogen bonding motif essential for ATP-competitive inhibition.

This guide provides a rigorous technical breakdown of this scaffold, focusing on its synthesis via Suzuki-Miyaura cross-coupling, its derivatization into high-potency urea/amide inhibitors (targeting p38 MAPK, VEGFR, and RAF), and the structure-activity relationships (SAR) that drive its utility in modern oncology and immunology.

Chemical Identity & Structural Logic[1]

Physicochemical Profile

The molecule combines a polar, basic pyridine headgroup with a lipophilic, electron-withdrawing chlorophenyl tail. This amphiphilic nature allows it to anchor in the polar kinase hinge region while projecting the aryl group into the hydrophobic "gatekeeper" pocket.

| Property | Value | Technical Note |

| IUPAC Name | 5-(3-Chlorophenyl)pyridin-2-amine | Unambiguous identifier |

| SMILES | NC1=NC=C(C2=CC=CC(Cl)=C2)C=C1 | Machine-readable format |

| Molecular Weight | 204.66 g/mol | Ideal fragment size (MW < 300) |

| cLogP | ~2.5 | Optimal lipophilicity for membrane permeability |

| H-Bond Donors | 2 (Exocyclic -NH₂) | Critical for Glu/Met backbone interaction |

| H-Bond Acceptors | 2 (Pyridine N, -NH₂) | Critical for Hinge interaction |

| pKa (Pyridine N) | ~6.8 | Protonatable at physiological pH (lysosome trapping potential) |

The "Hinge Binder" Mechanism

The 2-aminopyridine motif is the functional engine of this scaffold. In the ATP-binding pocket of a kinase, it mimics the adenine ring of ATP.

-

N1 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge region.

-

C2-NH₂ (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone Carbonyl (C=O) of the hinge.

Synthetic Methodology (Self-Validating Protocol)

The most robust route to 5-(3-Chlorophenyl)pyridin-2-amine is the Suzuki-Miyaura Cross-Coupling . This protocol is designed for high throughput and scalability, minimizing homocoupling side products.

Reaction Pathway Diagram

Caption: Pd-catalyzed Suzuki-Miyaura coupling pathway for biaryl synthesis.

Step-by-Step Protocol

Objective: Synthesis of 5-(3-Chlorophenyl)pyridin-2-amine on a 10 mmol scale.

Reagents:

-

2-Amino-5-bromopyridine (1.73 g, 10.0 mmol)

-

3-Chlorophenylboronic acid (1.72 g, 11.0 mmol, 1.1 equiv)

-

Pd(dppf)Cl₂ · DCM complex (408 mg, 0.5 mmol, 5 mol%)

-

Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (10 mL)

-

1,4-Dioxane (40 mL, degassed)

Procedure:

-

Inert Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen (N₂) or Argon for 5 minutes.

-

Solvation: Add 2-amino-5-bromopyridine, 3-chlorophenylboronic acid, and Pd(dppf)Cl₂. Add the degassed 1,4-dioxane.

-

Activation: Add the 2.0 M Na₂CO₃ solution via syringe. The biphasic mixture will turn dark orange/brown.

-

Reflux: Heat the reaction block to 90°C. Monitor via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. Conversion is typically complete within 4–6 hours.

-

Work-up: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Gradient: 0% → 60% EtOAc in Hexanes).

-

Characterization: The product is typically an off-white to beige solid.

-

Expected MS (ESI+): m/z 205.1 [M+H]⁺.

-

Medicinal Chemistry & Derivative Logic

This scaffold is rarely the final drug; it is a "warhead" carrier. The primary derivatization point is the exocyclic 2-amino group .

Derivatization Strategies (SAR)

Transforming the amine into a Urea or Amide dramatically increases potency by adding new H-bond donors/acceptors that interact with the conserved "DFG-motif" (Asp-Phe-Gly) in kinases.

| Derivative Class | Reagent | Target Interaction | Therapeutic Area |

| Ureas | Aryl Isocyanates | Binds to Glu/Asp in DFG-out pocket | p38 MAPK, RAF (e.g., Sorafenib analogs) |

| Amides | Acid Chlorides | Steric fit into hydrophobic back-pocket | VGSC (Nav1.7) Pain |

| Sulfonamides | Sulfonyl Chlorides | Strong H-bond acceptor | Ion Channel modulators |

Logic Map: From Scaffold to Inhibitor

Caption: SAR decision tree for derivatizing the aminopyridine core.

Biological Applications & Mechanism of Action

Kinase Inhibition (p38 MAPK & RAF)

The 3-chlorophenyl group serves a specific purpose: it is a lipophilic "gatekeeper" probe. In p38 MAPK inhibitors, this phenyl ring occupies the hydrophobic pocket adjacent to the ATP binding site, displacing water and increasing binding entropy.

-

Mechanism: Competitive inhibition at the ATP site.[1]

-

Key Residue Interactions: The pyridine N accepts a bond from the hinge region backbone amide (e.g., Met109 in p38), while the 3-Cl substituent provides selectivity by filling the hydrophobic pocket.

Voltage-Gated Sodium Channels (Nav1.7)

Biaryl amine derivatives have shown efficacy as state-dependent blockers of Nav1.7.

-

Mechanism: Binding to the local anesthetic site or the voltage-sensing domain (VSD), stabilizing the inactivated state of the channel.

-

Relevance: Treatment of erythromelalgia and diabetic neuropathy.

References

-

Smith, R. A., et al. "Discovery of heterocyclic ureas as p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2001.

-

Peifer, C., & Alessi, D. R. "Small-molecule inhibitors of protein kinase B/Akt and related kinases." ChemMedChem, 2008. (Discusses the 2-aminopyridine scaffold relevance).

-

Bagal, S. K., et al. "Ion Channels as Therapeutic Targets: A Drug Discovery Perspective." Journal of Medicinal Chemistry, 2013. (Context for Nav1.7 biaryl inhibitors).

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. (Foundational synthesis protocol).

-

PubChem Compound Summary. "5-(3-Chlorophenyl)pyridin-2-amine (CAS 893738-14-2)." National Center for Biotechnology Information.

Sources

An In-Depth Technical Guide to the Safe Handling of 5-(3-Chlorophenyl)pyridin-2-amine

Abstract: This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-(3-Chlorophenyl)pyridin-2-amine (CAS No. 893738-14-2). Designed for researchers, chemists, and professionals in the drug development sector, this document synthesizes critical data from safety data sheets and established laboratory practices. The core objective is to foster a culture of safety by providing a detailed framework for risk assessment, exposure control, and emergency preparedness when working with this chlorinated pyridine derivative.

Introduction

5-(3-Chlorophenyl)pyridin-2-amine is a substituted aminopyridine compound utilized in organic synthesis and medicinal chemistry research. As with many halogenated aromatic amines, this compound requires careful and informed handling to mitigate potential health risks. The presence of the chlorophenyl and aminopyridine moieties suggests that researchers should anticipate potential toxicity and handle the compound with appropriate caution.[1] This guide serves as a technical resource to ensure that all laboratory operations involving this compound are conducted with the highest regard for personal and environmental safety.

Section 1: Compound Identification and Properties

A foundational aspect of safe laboratory practice is a thorough understanding of the physical and chemical properties of the substances being handled. This data informs storage, handling, and emergency response procedures.

| Property | Value | Source |

| CAS Number | 893738-14-2 | [2] |

| Molecular Formula | C₁₁H₉ClN₂ | [2] |

| Molecular Weight | 204.66 g/mol | [2] |

| Physical Appearance | Not explicitly stated, but related compounds are beige crystalline solids.[3] | N/A |

| Storage Temperature | 2-8°C, Sealed in a dry environment. | [2] |

| Solubility | No data available. | [4] |

Section 2: Hazard Identification and Toxicological Profile

Understanding the specific hazards is paramount for risk mitigation. 5-(3-Chlorophenyl)pyridin-2-amine is classified with several hazards that necessitate stringent control measures.[2]

GHS Hazard Classification:

-

Pictogram: ⚠️

-

Signal Word: Warning [2]

Hazard Statements (H-Statements): [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicological Summary: While specific toxicological studies on 5-(3-Chlorophenyl)pyridin-2-amine are not readily available, the hazard classification points to significant risks upon acute exposure.[2] Aminopyridine compounds, in general, are known to be readily absorbed through the skin and gastrointestinal tract and can be acutely toxic.[1] Exposure can lead to irritation of the skin, eyes, and respiratory system.[2] Ingestion is particularly hazardous and can be harmful.[2] Chronic effects have not been fully investigated for this specific compound.[5]

Section 3: Risk Assessment and Control Measures

A systematic risk assessment is a mandatory precursor to any experiment involving hazardous chemicals. The goal is to identify potential exposure scenarios and implement robust control measures. The causality is clear: without a proper assessment, the probability of an exposure incident increases significantly.

Caption: Risk assessment workflow for handling hazardous chemicals.

Section 4: Standard Operating Procedure (SOP) for Safe Handling

Adherence to a detailed SOP is a non-negotiable aspect of laboratory safety. This protocol is designed to be a self-validating system, ensuring that risks are controlled at every step.

Engineering Controls

The primary engineering control for handling 5-(3-Chlorophenyl)pyridin-2-amine is a certified chemical fume hood.[6] This is critical for preventing the inhalation of any fine dust particles or potential vapors, which is a primary route of exposure.[1][6] All manipulations, including weighing, dispensing, and solution preparation, must be conducted within the fume hood.[7] Ensure the fume hood has adequate airflow and is functioning correctly before commencing work.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense against chemical exposure. The following table outlines the minimum requirements.

| PPE Category | Specification | Rationale and Citation |

| Hand Protection | Nitrile or neoprene gloves. | Provides chemical resistance against pyridine derivatives. Latex gloves are not recommended.[7] Always wash hands thoroughly after handling, even when gloves are worn.[8] |

| Eye Protection | Chemical splash goggles or a face shield. | Protects against accidental splashes and airborne particulates. Standard safety glasses are insufficient.[9] |

| Body Protection | A flame-resistant lab coat. | Protects against skin contact from spills and should be kept fully fastened.[7] |

| Respiratory | Not required if work is performed in a fume hood. | If a fume hood is not available or in case of a large spill, a full-face respirator with appropriate cartridges should be used.[4] |

Weighing and Dispensing Protocol

-

Preparation: Don all required PPE as specified in Section 4.2. Ensure the chemical fume hood is operational.

-

Staging: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

-

Dispensing: Carefully transfer the required amount of 5-(3-Chlorophenyl)pyridin-2-amine from the storage container to the weigh boat using a clean spatula. Avoid generating dust.[8]

-

Closure: Securely close the primary container immediately after dispensing.[7]

-

Cleanup: Clean the spatula and any minor residual powder from the balance and work surface with a solvent-dampened wipe. Dispose of the wipe as hazardous waste.

Solution Preparation Protocol

-

Preparation: Perform all steps inside a chemical fume hood.

-

Transfer: Carefully add the weighed solid to the desired reaction vessel or flask.

-

Solvent Addition: Slowly add the chosen solvent to the vessel, directing the stream to the side of the vessel to avoid splashing.

-

Dissolution: If necessary, gently swirl or stir the mixture to facilitate dissolution.

-

Storage: If the solution is to be stored, ensure the container is clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings.

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.[10] Do not dispose of this material down the drain.[10] Collect waste in a designated, sealed, and clearly labeled container for collection by environmental health and safety personnel, following all local and institutional regulations.[10]

Section 5: Emergency Procedures

Preparedness is key to effectively managing an unexpected incident.

Spill Response

For minor spills (less than 1 gram of solid) within a fume hood, trained laboratory personnel can perform the cleanup. For larger spills, or any spill outside of a fume hood, evacuate the area and contact emergency personnel.[11]

Caption: Step-by-step workflow for a minor solid chemical spill.

Spill Cleanup Procedure (Minor Solid Spill):

-

Alert & Assess: Notify others in the lab.[12]

-

PPE: Don appropriate PPE including gloves, goggles, and a lab coat.[11]

-

Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[13]

-

Collect: Carefully sweep the material into a designated hazardous waste container.[12]

-

Clean: Decontaminate the spill area with a suitable solvent and paper towels.[14]

-

Dispose: Place all cleanup materials (including gloves) into a sealed bag and dispose of it as hazardous waste.[14]

Fire

In case of a fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[4]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][8] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[15] Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air immediately.[15] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water.[10] If the person is conscious, have them drink 2-4 cupfuls of water.[5] Seek immediate medical attention.[10]

Conclusion

5-(3-Chlorophenyl)pyridin-2-amine presents manageable hazards when handled with the appropriate precautions and a thorough understanding of its properties. The principles of risk assessment, the consistent use of engineering controls and PPE, and adherence to established protocols are the cornerstones of safety. This guide provides the necessary framework, but a proactive safety culture within the laboratory is the ultimate determinant of a safe research environment.

References

-

European Directorate for the Quality of Medicines & Healthcare. (2023). (3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2- yl)propan-1-amine Safety Data Sheet. Retrieved from [Link]

-

Kishida Chemical Co., Ltd. (n.d.). Pyridine Safety Data Sheet. Retrieved from [Link]

-

INEOS Group. (2022). Safety Data Sheet Chloropicrin. Retrieved from [Link]

-

Carl ROTH. (2025). Pyridine Safety Data Sheet. Retrieved from [Link]

-

Lab Alley. (n.d.). Pyridine Safety Data Sheet. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Chemical spill cleanup procedures. Retrieved from [Link]

-

PENTA. (2024). Pyridine - Safety Data Sheet. Retrieved from [Link]

-

Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

-

The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Retrieved from [Link]

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

National Toxicology Program. (n.d.). Toxicity Studies of o-Chloropyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloropyridine PubChem CID 66174. Retrieved from [Link]

-

University of Delaware Environmental Health & Safety. (n.d.). Chemical Spill Clean-Up. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine sulfate. Retrieved from [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. 893738-14-2|5-(3-Chlorophenyl)pyridin-2-amine|BLD Pharm [bldpharm.com]

- 3. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. sds.edqm.eu [sds.edqm.eu]

- 11. ccny.cuny.edu [ccny.cuny.edu]

- 12. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 13. acs.org [acs.org]

- 14. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 15. kishida.co.jp [kishida.co.jp]

Technical Whitepaper: Thermogravimetric Analysis of 5-(3-Chlorophenyl)pyridin-2-amine

Executive Summary

In the development of small-molecule therapeutics, the thermal stability of intermediates such as 5-(3-Chlorophenyl)pyridin-2-amine is a critical quality attribute (CQA). As a biaryl aminopyridine derivative, this compound serves as a scaffold for various kinase inhibitors and GPCR ligands. Its thermal behavior directly impacts process safety, purification strategies (e.g., sublimation potential), and formulation stability.

This guide provides a rigorous, self-validating methodology for the Thermogravimetric Analysis (TGA) of 5-(3-Chlorophenyl)pyridin-2-amine. It moves beyond simple mass-loss measurements to establish a comprehensive profile of desolvation, sublimation kinetics, and oxidative degradation mechanisms.

Chemical Context & Structure-Property Relationships

To interpret TGA data accurately, one must understand the molecular forces at play. 5-(3-Chlorophenyl)pyridin-2-amine consists of a pyridine ring substituted with an electron-donating amine group and an electron-withdrawing chlorophenyl group.

-

Hydrogen Bonding: The 2-amino group acts as both a hydrogen bond donor and acceptor, likely creating a crystalline lattice with a melting point in the 130–180°C range.

-

Sublimation Potential: Aminopyridines are known to exhibit significant vapor pressure before decomposition. TGA profiles must distinguish between physical sublimation and chemical degradation.

-

Halogen Stability: The C-Cl bond on the phenyl ring is generally stable up to ~300°C but can facilitate dehydrohalogenation (loss of HCl) under oxidative stress or at very high temperatures.

Experimental Protocol: The Self-Validating System

A single TGA run is insufficient for a complete thermal profile. The following protocol uses varying conditions to cross-verify thermal events.

Instrument Configuration & Sample Preparation

| Parameter | Specification | Rationale |

| Sample Mass | 2–5 mg | Balances sensitivity with thermal lag minimization. |

| Particle Size | Fine powder (ground) | Ensures uniform heat transfer and consistent surface area for diffusion. |

| Crucible Type A | Alumina ( | Allows free exchange of volatiles; maximizes resolution of desolvation events. |

| Crucible Type B | Aluminum, Pinhole Lid | Creates a "self-generated atmosphere" to suppress sublimation and separate it from decomposition. |

| Purge Gas | Nitrogen ( | Inert environment to determine intrinsic thermal stability. |

| Reactive Gas | Synthetic Air @ 50 mL/min | Oxidative environment to simulate storage/processing stability. |

The Standard Operating Procedure (SOP)

-

Baseline Subtraction: Perform a blank run with an empty crucible to correct for buoyancy effects.

-

Equilibration: Hold sample at 30°C for 5 minutes to stabilize the microbalance.

-

Standard Ramp: Heat from 30°C to 600°C at 10°C/min .

-

High-Resolution Segment (Optional): If mass loss is detected <150°C, perform a "Hi-Res" run (e.g., 2°C/min) to resolve overlapping solvate losses.

Data Interpretation & Expected Transitions

The following table outlines the representative thermal profile expected for high-purity 5-(3-Chlorophenyl)pyridin-2-amine.

Table 1: Representative Thermal Event Profile

| Temperature Range | Observed Event | Interpretation | Verification Strategy |

| 30–120°C | < 1% Mass Loss | Surface moisture or residual solvent (e.g., Ethanol, Toluene). | DSC: Broad endotherm corresponds to desolvation. |

| 130–180°C | 0% Mass Loss (Sealed) | Melting Point. No mass loss should occur in a sealed pan. | DSC: Sharp endothermic peak ( |

| 150–250°C | Gradual Loss (Open Pan) | Sublimation. Aminopyridines may sublime before degrading. | TGA: Compare Open vs. Pinhole pan. Pinhole suppresses this loss. |

| > 250°C | Onset of Mass Loss | Degradation (Onset). Rupture of amine or biaryl linkage. | TGA-MS: Detection of |

| > 400°C | Rapid Mass Loss | Carbonization. Loss of HCl and ring fragmentation. | TGA-MS: Detection of HCl (m/z 36/38). |

Distinguishing Sublimation from Degradation

A common error is misinterpreting sublimation as decomposition.

-

Test: Run the sample in a pinhole or hermetically sealed pan.

-

Result: If the mass loss event shifts significantly to a higher temperature or disappears (while the DSC melting peak remains), the original event was sublimation.

Advanced Characterization: TGA-MS/FTIR

For drug development, identifying the gases evolved is as important as the mass loss itself.

Evolved Gas Analysis (EGA) Workflow

Coupling TGA with Mass Spectrometry (MS) or FTIR allows for real-time chemical identification of the weight loss steps.

-

Amine Loss (

): Early degradation often involves deamination. Look for m/z 17 ( -

Dehydrochlorination (HCl): The 3-chlorophenyl moiety may release HCl at high temperatures (>350°C). Look for m/z 36 and 38 (characteristic 3:1 isotope ratio).

Visualization of Workflows and Pathways

Diagram 1: The Self-Validating Experimental Workflow

This diagram illustrates the decision tree for characterizing the compound, ensuring no thermal event is misidentified.

Caption: Decision tree for distinguishing between volatile loss, sublimation, and chemical degradation.

Diagram 2: Hypothetical Thermal Degradation Pathway

Based on the chemistry of aminopyridines and chlorobenzenes, the following degradation logic applies.

Caption: Predicted thermal degradation pathways leading to char formation and gas evolution.

References

-

Gabbott, P. (2008).[1] Principles and Applications of Thermal Analysis. Blackwell Publishing. (Standard text for TGA methodology and pan selection).

- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.

-

Vyazovkin, S., et al. (2011). "ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data." Thermochimica Acta, 520(1-2), 1-19. Link

- Roy, S., et al. (2020). "Thermal stability and degradation mechanism of aminopyridine derivatives." Journal of Thermal Analysis and Calorimetry.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11319236, 5-(3-Chlorophenyl)pyridin-2-amine. Retrieved from .

Sources

Analytical Architecture: Mass Spectrometry Profiling of 5-(3-Chlorophenyl)pyridin-2-amine

Executive Summary

This technical guide details the mass spectrometric characterization of 5-(3-Chlorophenyl)pyridin-2-amine , a representative biaryl amine scaffold often encountered in kinase inhibitor discovery and Suzuki-Miyaura coupling workflows. This document moves beyond basic spectral listing to explore the causality of ionization, the physics of chlorine isotopologues, and the practicalities of developing robust LC-MS/MS methods for bioanalysis.

Physicochemical Profile & Isotopic Fingerprint

The Chlorine Signature

The defining mass spectrometric feature of this molecule is the presence of a single chlorine atom on the phenyl ring. Unlike simple hydrocarbons, the mass spectrum is governed by the natural abundance of chlorine isotopes:

For 5-(3-Chlorophenyl)pyridin-2-amine (

| Parameter | Value | Notes |

| Formula | ||

| Monoisotopic Mass | 204.05 Da | Based on |

| 205.05 m/z | Protonated species | |

| 207.05 m/z | Based on | |

| Isotopic Ratio | ~3:1 | Intensity of 205 vs 207 |

Critical Insight: In trace analysis or impurity profiling, the 3:1 intensity ratio between

Ionization Physics (ESI vs. APCI)

The molecule contains two nitrogen species:

-

Pyridine Nitrogen (

): Highly basic ( -

Exocyclic Amine (

): Electron-donating, increasing the basicity of the ring nitrogen via resonance.

Recommendation: Electrospray Ionization (ESI) in Positive Mode is the gold standard here. The basic pyridyl nitrogen readily accepts a proton (

Fragmentation Mechanics (MS/MS)

Understanding the dissociation pathways is vital for selecting Multiple Reaction Monitoring (MRM) transitions. The fragmentation of 2-aminopyridines follows specific high-energy pathways.

Predictive Fragmentation Pathway

-

Precursor Ion:

205 ( -

Primary Loss (Ammonia): The exocyclic amine is labile. High collision energy (CE) often triggers the loss of

(17 Da), resulting in a radical cation or a rearranged cyclized species. -

Secondary Loss (HCN): The pyridine ring typically fragments via the ejection of hydrogen cyanide (HCN, 27 Da).

-

Chlorine Retention: The C-Cl bond on the phenyl ring is relatively strong. Fragments retaining the chlorophenyl moiety will maintain the characteristic 3:1 isotopic pattern.

Visualization of Fragmentation Logic

Caption: Predicted MS/MS fragmentation tree highlighting the primary loss of ammonia and subsequent ring degradation.

LC-MS/MS Method Development

The "sticky" nature of aminopyridines requires careful chromatographic planning to avoid peak tailing and carryover.

Column & Mobile Phase Selection

Aminopyridines are basic. On traditional C18 columns at neutral pH, the protonated amine interacts with residual silanols, causing severe tailing.

Strategy A: High pH (Recommended)

-

Column: C18 with hybrid particles (e.g., Waters XBridge or Phenomenex Gemini) capable of withstanding pH 10.

-

Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

-

Mechanism: At pH 10, the molecule is neutral (deprotonated). This increases hydrophobicity (better retention) and eliminates ionic interaction with silanols (sharper peaks).

Strategy B: Acidic pH (Standard)

-

Column: Charged Surface Hybrid (CSH) or Polar C18.

-

Mobile Phase: 0.1% Formic Acid / Acetonitrile.[1]

-

Mechanism: Fully protonates the molecule. Requires a column with "shielded" silanols to prevent peak tailing.

Quantitative Workflow Design

| Step | Protocol | Rationale |

| Sample Prep | Protein Precipitation (PPT) with Acetonitrile (1:3 ratio). | Simple, effective for plasma. |

| Internal Standard | Deuterated analog ( | Corrects for matrix effects and ionization suppression. |

| Gradient | 5% B to 95% B over 3 mins. | Fast elution is possible due to moderate polarity. |

| Wash Step | Critical: Needle wash with 50:50 MeOH:H2O + 0.5% Formic Acid. | Amines adsorb to stainless steel; acidic wash reduces carryover. |

Troubleshooting & Bioanalytical Challenges

The "Carryover" Phenomenon

Aminopyridines are notorious for adsorbing to the injector needle and valve rotor seals.

-

Symptom: Ghost peaks appearing in blank samples after a high-concentration injection.

-

Fix: Use a "strong" needle wash containing isopropanol or acetonitrile with 0.1% formic acid . The acid keeps the amine soluble, and the organic solvent strips it from surfaces.

Matrix Effects (Ion Suppression)

In plasma samples, phospholipids often co-elute with the analyte, suppressing the ESI signal.

-

Detection: Perform a post-column infusion experiment. Infuse the analyte constantly while injecting a blank plasma extract. A dip in the baseline indicates suppression.

-

Resolution: If suppression occurs at the retention time of the analyte, switch to Strategy A (High pH) to shift the analyte's retention time away from the phospholipid zone.

Method Decision Matrix

Caption: Decision tree for selecting mobile phase pH based on column chemistry to optimize peak shape.

References

-

NIST Mass Spectrometry Data Center. 2-Aminopyridine Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. [Link]

-

ChemGuide. Mass Spectra - The M+2 Peak (Chlorine Isotope Patterns).[Link]

-

European Pharmaceutical Review. Recent developments in the use of LCMS in process pharmaceutical chemistry. (2012).[2][3] [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Amines).[Link]

Sources

Infrared spectroscopy of 5-(3-Chlorophenyl)pyridin-2-amine

An In-Depth Technical Guide to the Infrared Spectroscopy of 5-(3-Chlorophenyl)pyridin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic signature of 5-(3-Chlorophenyl)pyridin-2-amine (CAS No. 893738-14-2).[1] As a molecule of interest in medicinal chemistry and materials science, unambiguous structural characterization is paramount. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and the overall molecular architecture. This document details the theoretical basis for the vibrational modes of the title compound, presents a validated experimental protocol for data acquisition, and offers a detailed interpretation of the resulting spectrum. It is intended for researchers, analytical scientists, and quality control professionals engaged in the synthesis and characterization of heterocyclic compounds.

Introduction: The Molecular Context

5-(3-Chlorophenyl)pyridin-2-amine is a bifunctional molecule featuring a substituted pyridine ring linked to a chlorophenyl group. The primary amine on the pyridine ring and the halogen substituent make it a versatile building block for the synthesis of more complex molecular entities, particularly in drug discovery and agrochemical research.

The structural integrity of such intermediates is critical for the success of subsequent synthetic steps and the biological activity of the final product. Infrared spectroscopy serves as a first-line analytical technique to verify the successful synthesis and purity of the compound by confirming its unique vibrational fingerprint, which arises from the specific arrangement of its constituent functional groups.

Molecular Structure and Key Functional Groups

To understand the infrared spectrum, we must first dissect the molecule into its constituent vibrating components.

-

Primary Aromatic Amine (-NH₂): The amine group attached to the pyridine ring will exhibit characteristic N-H stretching and bending vibrations.

-

Pyridine Ring: This heterocyclic aromatic system has C=C and C=N double bond stretching vibrations, as well as ring "breathing" modes and C-H bending vibrations.

-

Chlorophenyl Ring: This substituted benzene ring contributes its own set of aromatic C=C stretching and C-H bending modes.

-

Carbon-Chlorine Bond (C-Cl): The C-Cl single bond has a characteristic stretching vibration in the lower frequency region of the spectrum.

Caption: Molecular Structure of 5-(3-Chlorophenyl)pyridin-2-amine.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol describes the acquisition of an FTIR spectrum using a modern spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common and robust setup for solid samples.

Rationale for ATR-FTIR

Attenuated Total Reflectance is the preferred method for this compound due to its simplicity and reproducibility. It requires minimal sample preparation, avoiding complications from solvent peaks or pellet preparation (e.g., KBr). A small amount of the solid sample is simply brought into direct contact with a high-refractive-index crystal (typically diamond or germanium).

Step-by-Step Workflow

Sources

Application Note: Elucidating the Mechanism of Action of 5-(3-Chlorophenyl)pyridin-2-amine

Introduction: From Hit to Lead, a Mechanistic Approach

The discovery of a novel bioactive compound, such as 5-(3-Chlorophenyl)pyridin-2-amine, marks a critical starting point in the drug development pipeline. The initial identification of a "hit" that modulates a biological process is often followed by the crucial and complex task of elucidating its mechanism of action (MoA). A thorough understanding of how a compound exerts its effects at the molecular level is paramount for its optimization into a safe and effective therapeutic agent. This application note provides a comprehensive, protocol-driven guide for researchers to systematically investigate the MoA of novel small molecules, using 5-(3-Chlorophenyl)pyridin-2-amine as a representative case study.

The methodologies outlined herein are designed to be a self-validating system, beginning with the confirmation of direct target engagement within the native cellular environment, followed by the characterization of downstream signaling events and culminating in the assessment of the compound's ultimate phenotypic impact on the cells. This structured approach ensures a logical and rigorous investigation, generating the robust data necessary for confident decision-making in lead optimization and further development. While direct studies on 5-(3-Chlorophenyl)pyridin-2-amine are not extensively published, its structure, featuring a pyridin-2-amine scaffold, suggests a potential interaction with a variety of protein targets, including kinases, which are often implicated in cellular signaling pathways.

Part 1: Target Engagement Confirmation in a Cellular Context

The foundational step in any MoA study is to unequivocally demonstrate that the compound of interest physically interacts with its intended molecular target within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it assesses target engagement without the need for compound modification or in vitro protein purification.[1][2] The principle of CETSA is based on the ligand-induced stabilization of a target protein, which results in an increased resistance to thermal denaturation.[1][2]

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol details the steps to determine the thermal stabilization of a putative target protein in the presence of 5-(3-Chlorophenyl)pyridin-2-amine.

Scientific Rationale: The binding of a small molecule to its protein target often increases the thermodynamic stability of the protein. By subjecting cell lysates to a temperature gradient, unbound proteins will denature and aggregate at lower temperatures than their ligand-bound counterparts.[1] Quantification of the soluble protein fraction at different temperatures allows for the generation of a "melting curve," and a shift in this curve upon compound treatment is indicative of direct target engagement.[1][3]

Experimental Workflow:

Caption: CETSA experimental workflow from cell treatment to analysis.

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., HEK293T or a cancer cell line relevant to a hypothesized activity) in sufficient quantity to obtain adequate protein for analysis.

-

Once the cells reach 80-90% confluency, treat them with a predetermined concentration of 5-(3-Chlorophenyl)pyridin-2-amine (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours) at 37°C.[4]

-

-

Cell Harvesting and Preparation:

-

Wash the cells with ice-cold PBS and harvest them by scraping.

-

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in a suitable buffer (e.g., PBS supplemented with protease and phosphatase inhibitors).

-

-

Heat Shock:

-

Aliquot the cell suspension into PCR tubes.

-

Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 2°C increments).[4]

-

Immediately cool the samples to 4°C.

-

-

Cell Lysis:

-

Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method of lysis is gentle and avoids the use of detergents that might interfere with protein stability.

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[4]

-

Carefully collect the supernatant containing the soluble protein fraction.

-

-

Analysis:

-

Normalize the protein concentration of all samples.

-

Analyze the abundance of the putative target protein in the soluble fractions by Western blotting or other quantitative protein analysis methods like mass spectrometry.

-

Data Presentation: Hypothetical CETSA Data for a Putative Kinase Target

| Temperature (°C) | Soluble Target Protein (% of 37°C Control) - DMSO | Soluble Target Protein (% of 37°C Control) - 10 µM Compound |

| 40 | 100 | 100 |

| 45 | 98 | 100 |

| 50 | 85 | 95 |

| 55 | 50 | 80 |

| 60 | 20 | 60 |

| 65 | 5 | 30 |

| 70 | <1 | 10 |

Part 2: Interrogating Downstream Signaling Pathways

Once target engagement is confirmed, the next logical step is to investigate the functional consequences of this interaction. Many small molecule drugs, particularly those targeting kinases, modulate intracellular signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway is a common and critical signaling route involved in cell proliferation, differentiation, and survival, making it a relevant pathway to investigate for a novel compound with potential anti-proliferative effects.[5][6][7]

Protocol 2: In-Cell Western (ICW) for Phospho-ERK1/2 Levels

The In-Cell Western (ICW), also known as a cell-based ELISA, is a quantitative immunofluorescence method performed in microplates, ideal for assessing changes in protein phosphorylation levels in response to compound treatment.[8][9][10]

Scientific Rationale: The MAPK pathway culminates in the phosphorylation of ERK1/2. A compound that inhibits an upstream kinase in this pathway (e.g., MEK or RAF) would lead to a decrease in the levels of phosphorylated ERK1/2 (p-ERK1/2). The ICW allows for the simultaneous detection of both total ERK1/2 and p-ERK1/2 in the same wells, providing an internally normalized and highly quantitative readout of pathway inhibition.[8][9]

Experimental Workflow:

Caption: MTT cell viability assay workflow.

Step-by-Step Protocol:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a low density (e.g., 2,000-5,000 cells per well) to allow for proliferation over the course of the experiment.

-

-

Compound Treatment:

-

The following day, treat the cells with a serial dilution of 5-(3-Chlorophenyl)pyridin-2-amine (e.g., from 0.01 µM to 100 µM).

-

Incubate the plate for 72 hours at 37°C.

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well (final concentration of 0.45 mg/mL) and incubate for 2-4 hours at 37°C, protected from light. [11]

-

-

Formazan Solubilization:

-

Carefully remove the media containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the GI50 (concentration for 50% growth inhibition).

-

Data Presentation: Hypothetical Cell Viability Data

| Compound Conc. (µM) | % Viability (Relative to DMSO) |

| 0 (DMSO) | 100 |

| 0.01 | 99 |

| 0.1 | 92 |

| 1 | 68 |

| 10 | 25 |

| 100 | 8 |

Conclusion: Synthesizing a Coherent Mechanistic Narrative

By systematically applying the protocols detailed in this application note—confirming target engagement with CETSA, quantifying downstream pathway modulation via In-Cell Western, and measuring the resulting cellular phenotype with an MTT assay—researchers can construct a robust and coherent mechanistic hypothesis for a novel compound like 5-(3-Chlorophenyl)pyridin-2-amine. The integration of these orthogonal assays provides a self-validating framework, significantly increasing the confidence in the proposed MoA and paving the way for informed lead optimization and preclinical development.

References

-

Juszczak, M., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. PubMed Central. Available at: [Link]

-

Wang, E., et al. (2024). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry. Available at: [Link]

-

News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available at: [Link]

-

Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay. ResearchGate. Available at: [Link]

-

Garrido-Castañeda, A., et al. (2023). New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo bio. Frontiers in Chemistry. Available at: [Link]

-

Li, P., et al. (2012). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). 3-(4-chlorophenyl)-1-phenyl-2-pyrazoline. ResearchGate. Available at: [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

-

MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]

-

LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. LI-COR Biosciences. Available at: [Link]

-

Rockland Immunochemicals Inc. (n.d.). In-Cell Western (ICW) Protocol. Rockland Immunochemicals Inc.. Available at: [Link]

-

BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link]

-

Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available at: [Link]

-

Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Chemical Genomics. Available at: [Link]

-

BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Available at: [Link]

-

Bio-Rad. (n.d.). In-Cell Western Assay. Bio-Rad. Available at: [Link]

-

ResearchGate. (n.d.). Western blotting time-course dataset for the MAPK/ERK pathway. ResearchGate. Available at: [Link]

-

Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. Available at: [Link]

-

Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]

-

American Chemical Society. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Eukaryotic Cell. Available at: [Link]

-

protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at: [Link]

-

Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta. Available at: [Link]

-

bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Available at: [Link]

-

Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. Available at: [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. biorxiv.org [biorxiv.org]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. MAPK signaling pathway | Abcam [abcam.com]

- 8. licorbio.com [licorbio.com]

- 9. In-Cell Western (ICW) Protocol | Rockland [rockland.com]

- 10. bio-rad.com [bio-rad.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

High-Throughput Screening of 5-(3-Chlorophenyl)pyridin-2-amine Libraries: An Application Guide for Drug Discovery Professionals

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) of small molecule libraries centered around the 5-(3-Chlorophenyl)pyridin-2-amine scaffold. This guide is designed to be a practical resource, offering not just protocols, but also the underlying scientific rationale for key experimental decisions.

Introduction: The Promise of the Aminopyridine Scaffold and the Power of High-Throughput Screening

The aminopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including the modulation of ion channels, kinases, and G-protein coupled receptors (GPCRs).[1] The specific compound, 5-(3-Chlorophenyl)pyridin-2-amine, and its analogs represent a promising starting point for the discovery of novel therapeutics. High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity.[2][3] This application note will guide you through the entire HTS workflow, from initial assay development to hit confirmation, with a focus on best practices and robust methodologies.

Section 1: Library Preparation and Management: The Foundation of a Successful Screen

The quality and integrity of the compound library are paramount to the success of any HTS campaign. Proper handling and storage are crucial to prevent degradation and ensure accurate and reproducible results.

Protocol 1: Solubilization and Plating of the 5-(3-Chlorophenyl)pyridin-2-amine Library

-

Compound Acquisition and Quality Control: Obtain the 5-(3-Chlorophenyl)pyridin-2-amine library from a reputable vendor or through in-house synthesis. Perform quality control on a representative subset of compounds using techniques such as LC-MS and NMR to confirm identity and purity.

-

Solubilization: Dissolve each compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, typically 10 mM. Use automated liquid handlers to ensure accuracy and minimize DMSO exposure to the atmosphere.

-

Plate Formatting: Transfer the stock solutions into 384-well master plates. These plates will serve as the source for creating assay-ready plates.

-

Storage: Store the master plates in a desiccated, low-temperature environment (-20°C or -80°C) to maintain compound integrity.[4][5][6] Minimize freeze-thaw cycles.[4]

| Parameter | Recommendation | Rationale |

| Solvent | 100% DMSO (anhydrous) | High solubility for a wide range of organic compounds; compatible with most assay formats. |

| Stock Concentration | 10 mM | Allows for sufficient dilution for screening while minimizing the final DMSO concentration in the assay. |

| Plate Type | Polypropylene, low-binding | Minimizes compound adsorption to the plate surface. |

| Storage Temperature | -20°C or -80°C | Reduces the rate of compound degradation. |

| Storage Atmosphere | Desiccated, inert gas (e.g., argon) | Prevents water absorption by DMSO and oxidation of compounds. |

Section 2: Assay Development and Validation: Asking the Right Questions

The choice of assay is dictated by the biological question being addressed. Since the specific target of 5-(3-Chlorophenyl)pyridin-2-amine is not definitively known, a phenotypic screening approach is a logical starting point.[4][7] Phenotypic screens assess the effect of compounds on whole cells or organisms, providing a functional readout without prior knowledge of the molecular target.[4][7]

Phenotypic Screening: A Target-Agnostic Approach

A cell proliferation assay is a robust and widely used phenotypic screen to identify compounds that inhibit or promote cell growth. This can be indicative of various cellular effects, including cytotoxicity, cell cycle arrest, or induction of apoptosis.

Protocol 2: High-Throughput Cell Proliferation Assay Using Resazurin

This protocol describes a homogeneous, fluorescence-based assay to measure cell viability.

-

Cell Line Selection: Choose a panel of cell lines relevant to the therapeutic area of interest (e.g., cancer cell lines for oncology drug discovery).

-

Cell Seeding: Seed the cells into 384-well, clear-bottom, black-walled plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Addition: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the 5-(3-Chlorophenyl)pyridin-2-amine library compounds from the master plates to the cell plates to achieve the desired final screening concentration (typically 1-10 µM). Include appropriate controls on each plate:

-

Negative Control: Wells containing cells treated with DMSO only (0.1% final concentration).

-

Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., staurosporine).

-

-

Incubation: Incubate the plates for a predetermined duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.[8][9] Metabolically active cells will reduce the non-fluorescent resazurin to the highly fluorescent resorufin.[8][9]

-

Signal Detection: Read the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.[8]

Assay Validation: Ensuring Data Quality

Before initiating the full-scale HTS, it is crucial to validate the assay to ensure it is robust and reproducible. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.

Z'-Factor Calculation:

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

-

SD_pos = Standard deviation of the positive control

-

SD_neg = Standard deviation of the negative control

-

Mean_pos = Mean of the positive control

-

Mean_neg = Mean of the negative control

| Z'-Factor Value | Assay Quality |

| > 0.5 | Excellent |

| 0 - 0.5 | Acceptable |

| < 0 | Unacceptable |

An assay with a Z'-factor consistently above 0.5 is considered suitable for HTS.[3]

Section 3: The High-Throughput Screening Workflow: Automation and Execution

Automation is a cornerstone of HTS, enabling the rapid and reproducible processing of thousands of compounds.[2]

Chemical Proteomics and Affinity-Based Methods

-